molecular formula C12H16O2 B1501105 Phenol, 4-[(3-methylcyclopentyl)oxy]-

Phenol, 4-[(3-methylcyclopentyl)oxy]-

Cat. No.: B1501105
M. Wt: 192.25 g/mol
InChI Key: IMCAYXFRKBPIOH-UHFFFAOYSA-N
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Description

Phenol, 4-[(3-methylcyclopentyl)oxy]- (CAS: 809236-49-5) is a phenolic compound featuring a hydroxyl group attached to a benzene ring substituted with a 3-methylcyclopentyl ether moiety. The cyclopentyl ring introduces steric bulk and conformational rigidity, while the ether linkage (-O-) may influence electronic properties.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(3-methylcyclopentyl)oxyphenol

InChI

InChI=1S/C12H16O2/c1-9-2-5-12(8-9)14-11-6-3-10(13)4-7-11/h3-4,6-7,9,12-13H,2,5,8H2,1H3

InChI Key

IMCAYXFRKBPIOH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)OC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Alkylphenols

Alkylphenols, characterized by alkyl chains attached to phenolic rings, are critical benchmarks for comparison. lists structurally similar alkylphenols, including:

  • 4-(3-Methylhexyl)phenol (CAS: 102570-52-5)
  • 4-(1,3-Dimethylpentyl)phenol (CAS: 71945-81-8)

Key Differences :

  • Branching and Chain Length: The target compound’s 3-methylcyclopentyl group is cyclic and shorter than linear alkyl chains (e.g., hexyl or pentyl substituents), reducing hydrophobicity compared to nonylphenol (CAS: 84852-15-3, a known endocrine disruptor) .
  • Steric Effects: Cyclopentyl’s rigid structure may hinder interactions with biological receptors compared to flexible alkyl chains in nonylphenol .

Comparison with Cycloalkyl-Substituted Phenols

Cycloalkyl-substituted phenols exhibit distinct physicochemical behaviors due to ring size and substituent placement:

  • 4-(4-Methoxycyclohexyl)phenol (CAS: 1279062-98-4): Features a methoxy group on a cyclohexyl ring, differing in ring size (six-membered vs. five-membered) and substituent (methoxy vs. methyl) .
  • 4-tert-Butylphenol TMS Derivative (CAS: 25237-79-0): Incorporates a bulky tert-butyl group and a trimethylsilyl (TMS) protecting group, enhancing steric hindrance and altering reactivity .

Structural Implications :

  • Substituent Effects : The methyl group in the target compound provides less electron-donating capacity than methoxy, influencing acidity and solubility .

Functional Group Influence: Ether vs. Other Substituents

The ether linkage in Phenol, 4-[(3-methylcyclopentyl)oxy]- distinguishes it from phenolic compounds with direct substitutions:

  • 4-Fluoro-2-(4-methoxybenzyl)phenol (CAS: 1426-54-6): Contains a fluorine atom (electron-withdrawing) and a methoxybenzyl group, increasing acidity (pKa ~8–9) compared to the target compound’s electron-donating cyclopentyloxy group (estimated pKa ~10.5) .
  • 4-(Methoxymethyl)phenol (CAS: N/A): A simple ether-substituted phenol with higher water solubility due to a smaller substituent .

Physicochemical Properties and Environmental Impact

A comparative analysis of key properties is summarized below:

Compound Name Substituent Molecular Weight (g/mol) Estimated pKa Solubility (Water) Key Characteristics References
Phenol, 4-[(3-methylcyclopentyl)oxy]- 3-Methylcyclopentyloxy ~192.24 ~10.5 Low Moderate steric hindrance
Nonylphenol Branched C₉ alkyl ~220.35 ~10.2 Very low Endocrine disruptor
4-(4-Methoxycyclohexyl)phenol 4-Methoxycyclohexyl ~206.28 ~10.8 Moderate Increased rigidity vs. cyclopentyl
4-tert-Butylphenol TMS Derivative tert-Butyl + TMS 222.40 ~10.5 Insoluble Used in analytical chemistry
4-Fluoro-2-(4-methoxybenzyl)phenol Fluoro + methoxybenzyl ~246.26 ~8.5 Low High acidity, aromatic interactions

Environmental Impact :

  • The target compound’s cyclopentyl group may enhance biodegradability compared to persistent branched alkylphenols (e.g., nonylphenol) .
  • Cyclic ethers are less studied for endocrine disruption but warrant caution due to structural similarities to alkylphenols .

Preparation Methods

Etherification via Nucleophilic Substitution

The most common approach to prepare phenol ethers like 4-[(3-methylcyclopentyl)oxy]phenol involves nucleophilic substitution reactions where the phenolic oxygen acts as a nucleophile attacking an electrophilic alkyl halide or sulfonate ester derivative of 3-methylcyclopentanol or its equivalents.

  • Starting materials: Phenol or substituted phenol and 3-methylcyclopentyl halide (e.g., chloride or bromide).
  • Catalysts/Base: Potassium carbonate or other mild bases to deprotonate phenol, enhancing nucleophilicity.
  • Solvents: Polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile, or dimethyl sulfoxide (DMSO).
  • Temperature: Mild to moderate heating (25–80 °C) for several hours to ensure completion.

This method is supported by similar patent procedures where potassium carbonate is used as a base in anhydrous THF to facilitate nucleophilic substitution, yielding high-purity ether products after filtration and recrystallization.

Catalytic Hydrogenation and Dehalogenation

In cases where halogenated intermediates are involved, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere is employed to remove halogens and obtain the ether compound.

  • Catalyst: 5–10% Pd/C.
  • Solvent: Alcohols such as ethanol or methanol.
  • Conditions: Hydrogen pressure 0.2–1.5 MPa, temperature 40–75 °C, reaction time 2–5 hours.
  • Post-reaction: Catalyst filtration and solvent evaporation under reduced pressure.

This method is illustrated in the preparation of related phenol derivatives, ensuring high yield and purity.

Detailed Preparation Procedure

Although explicit published procedures for Phenol, 4-[(3-methylcyclopentyl)oxy]- are limited, analogous phenol ether syntheses from related patents and research provide a reliable framework:

Step Description Reagents/Conditions Notes
1 Formation of alkyl halide intermediate 3-Methylcyclopentanol converted to 3-methylcyclopentyl chloride/bromide using thionyl chloride or PBr3 Ensures active electrophile for substitution
2 Nucleophilic substitution Phenol + 3-methylcyclopentyl halide, K2CO3 base, anhydrous THF, 25–40 °C, 5–7 hours Base deprotonates phenol; reaction monitored by TLC
3 Workup and purification Filtration, washing with solvent, recrystallization from isopropanol or ethyl acetate Removes impurities and unreacted starting materials
4 Optional catalytic hydrogenation Pd/C catalyst, ethanol solvent, H2 atmosphere, 50 °C, 3–5 hours Used if halogenated intermediates require dehalogenation

Analytical and Research Findings

  • Yields: Similar phenol ether syntheses report yields between 80–90% after purification.
  • Purity: Confirmed by NMR, IR, and mass spectrometry in analogous compounds, indicating clean substitution without side products.
  • Reaction monitoring: Thin-layer chromatography (TLC) and HPLC are standard for tracking reaction progress and purity.
  • Solvent effects: Anhydrous conditions and choice of solvent critically influence reaction rate and selectivity.

Comparative Table of Preparation Parameters

Parameter Typical Range/Condition Effect on Reaction
Base Potassium carbonate (1.5 eq.) Deprotonates phenol, enhances nucleophilicity
Solvent Anhydrous THF, acetonitrile, DMSO Polar aprotic solvents favor substitution
Temperature 25–40 °C (substitution), 40–75 °C (hydrogenation) Moderate heat accelerates reaction without decomposition
Reaction time 5–7 hours (substitution), 2–5 hours (hydrogenation) Ensures completion and high yield
Catalyst (hydrogenation) Pd/C 5–10% mass ratio Efficient dehalogenation and reduction
Hydrogen pressure 0.2–1.5 MPa Facilitates hydrogenation reaction

Q & A

Q. What are the recommended synthetic routes for 4-[(3-methylcyclopentyl)oxy]phenol, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. A plausible route involves reacting 4-hydroxyphenol with 3-methylcyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Similar methodologies are exemplified in the synthesis of methoxyphenol derivatives using allyl ether intermediates, where yields of 45–71% are achieved via optimized reaction times (12–24 hours) and stoichiometric ratios (1:1.2 phenol:alkylating agent) .
Reaction Parameters Conditions
SolventDMF or acetone
BaseK₂CO₃ or NaH
Temperature80–100°C
Yield Optimization1.2:1 molar ratio (alkylating agent:phenol)

Q. How is the structure of 4-[(3-methylcyclopentyl)oxy]phenol characterized spectroscopically?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR can confirm the ether linkage (δ 4.5–5.0 ppm for the cyclopentyloxy group) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR resolves the quaternary carbon in the cyclopentyl ring (~75 ppm).
  • Infrared (IR) Spectroscopy : Stretching vibrations for the phenolic O–H (3200–3600 cm⁻¹) and C–O–C ether bond (1200–1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., m/z calculated for C₁₂H₁₆O₂: 192.115).
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in spectral assignments .

Q. What are the solubility properties of 4-[(3-methylcyclopentyl)oxy]phenol in common solvents?

  • Methodological Answer : Analogous phenolic compounds (e.g., 4-chloro-3-methylphenol) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Partition coefficients (logP) can be estimated via HPLC or shake-flask methods. For experimental determination:
  • Prepare saturated solutions in solvents (hexane, ethanol, ethyl acetate).
  • Analyze via UV-Vis spectroscopy or gravimetric analysis .

Advanced Research Questions

Q. How does steric hindrance from the 3-methylcyclopentyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The bulky 3-methylcyclopentyl group reduces accessibility to the phenolic oxygen, slowing electrophilic aromatic substitution. To study this:
  • Compare reaction rates with less hindered analogs (e.g., 4-methoxyphenol) under identical conditions.
  • Use computational modeling (DFT calculations) to assess steric effects on transition states.
  • Monitor progress via GC-MS or LC-MS to quantify intermediates .

Q. What oxidative degradation pathways occur under varying pH conditions?

  • Methodological Answer : Oxidative pathways can be studied using:
  • Acidic Conditions : H₂O₂ or KMnO₄ to form quinones (monitored via TLC or HPLC).
  • Neutral/Basic Conditions : Air oxidation or catalytic metal oxides (e.g., MnO₂) to yield dimerized or carboxylated products.
  • Advanced Analytics : LC-HRMS and ²D NMR to identify degradation byproducts. Stability studies should include accelerated aging at 40–60°C .

Q. What in vitro models are suitable for assessing biological activity, and what controls are essential?

  • Methodological Answer :
  • Antimicrobial Assays : Use E. coli (Gram-negative) and S. aureus (Gram-positive) with positive (ampicillin) and negative (DMSO) controls.
  • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK293) with IC₅₀ calculations.
  • Enzyme Inhibition : Test against cyclooxygenase (COX) or tyrosinase, using enzyme-specific substrates (e.g., L-DOPA for tyrosinase).
    Ensure solvent compatibility (e.g., ≤1% DMSO) and triplicate runs for statistical validity .

Q. How can computational methods predict thermal stability and degradation kinetics?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (5–10°C/min in N₂ atmosphere).
  • DFT Calculations : Estimate bond dissociation energies (BDEs) for the ether linkage and aromatic ring.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at room temperature .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Quality Control : Consistent NMR purity thresholds (>95%) and HPLC retention time matching .

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